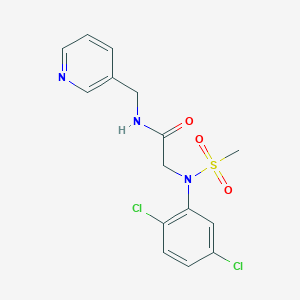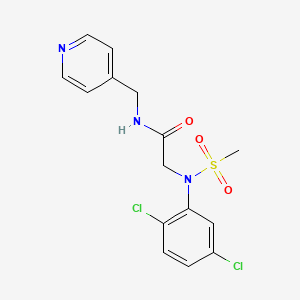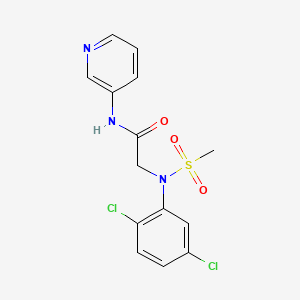![molecular formula C16H23N3O4S B3446888 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3446888.png)
1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies. In
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the release of pro-inflammatory cytokines from activated B cells, which may have implications for the treatment of autoimmune diseases. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell receptor signaling in vitro and in vivo. However, one limitation of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in animal models. In addition, its high lipophilicity may lead to non-specific binding and off-target effects.
Orientations Futures
There are several potential future directions for the development and application of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide. One area of interest is the combination of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its anti-tumor effects. Another area of interest is the development of more soluble analogs of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide that can be administered more easily in animal models. Finally, the potential use of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide in the treatment of autoimmune diseases and thrombotic disorders warrants further investigation.
Applications De Recherche Scientifique
1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide is a potent and selective inhibitor of BTK, with IC50 values in the low nanomolar range. It has also been shown to inhibit downstream signaling pathways, such as AKT and ERK, and to induce apoptosis in B-cell lymphoma cell lines.
Propriétés
IUPAC Name |
1-[2-(4-methyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12-3-5-14(6-4-12)19(24(2,22)23)11-15(20)18-9-7-13(8-10-18)16(17)21/h3-6,13H,7-11H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYNXKFNGFHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B3446808.png)

![4-(4-methoxyphenyl)-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3446833.png)
![6-chloro-7-[2-(4-morpholinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3446838.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B3446855.png)
![N-(2-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3446862.png)
![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3446868.png)


![ethyl 4-[N-(2,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3446892.png)


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B3446907.png)
![N-cyclohexyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3446922.png)